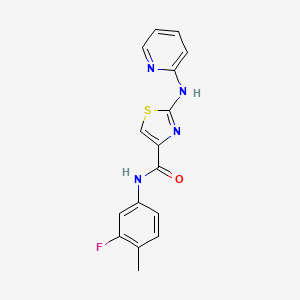

N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4OS/c1-10-5-6-11(8-12(10)17)19-15(22)13-9-23-16(20-13)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFSRFGOERRBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of 2-aminothiazole derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions. The fluorinated phenyl group and the pyridine moiety are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs from Evidence

Key Observations:

Synthetic Efficiency: Yields for analogs with 4,4-difluorocyclohexyl substituents (e.g., 108: 78%, 53: 44%) suggest steric hindrance or electronic effects from bulky/fluorinated groups may reduce reaction efficiency . The target compound’s pyridin-2-ylamino group could introduce challenges in regioselective coupling compared to azido or trimethoxybenzamido substituents .

Purity and Stability: Compounds like 53 and 108 achieved >95% purity via HPLC, indicating robust purification protocols for fluorinated derivatives . The target’s 3-fluoro-4-methylphenyl group may improve metabolic stability relative to non-fluorinated analogs (e.g., 32) .

Bioactivity Implications: Insecticidal analogs (e.g., 7e) with pyridylpyrazole substituents highlight the role of heteroaromatic moieties in target binding . The target’s pyridin-2-ylamino group may similarly engage in π-π stacking or hydrogen bonding. Fluorinated aryl groups (e.g., 66) enhance lipophilicity and membrane permeability, a property likely shared by the target compound .

Functional Group Impact on Properties

Fluorine Substituents:

- Trifluorophenyl (e.g., 66) vs. monofluoroaryl: Increased fluorine content may enhance metabolic resistance but reduce solubility .

Amino Linkers:

- Pyridin-2-ylamino vs. azidobenzamido (e.g., 32): The former offers hydrogen-bonding capability, while the latter introduces photolability .

- Trimethoxybenzamido groups (e.g., 53 , 108 ) improve planar stacking but may increase molecular weight .

Q & A

Q. Table 1. Comparative Yields for Analogous Thiazole Derivatives

| Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Compound 66 | 75 | Method A, acid 6, 3,4,5-trifluoroaniline | |

| Compound 4d | 89 | RT, K₂CO₃, DMF | |

| Compound 69 | 6 | Method A, thiazole-4-carboxylic acid |

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Focus on aromatic protons (δ 6.8–8.5 ppm) and methyl/fluoro groups (e.g., δ 2.3 ppm for CH₃, δ 1.25 ppm for CF₃). Splitting patterns confirm substitution positions .

- ESI-MS : Verify molecular ion peaks (e.g., m/z 400.1 for [M+H]⁺) and isotopic patterns for halogenated derivatives .

- FT-IR : Carboxamide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) confirm functional groups .

Q. Table 2. Representative NMR Data for Thiazole Intermediates

| Compound | ¹H NMR (δ, ppm) | Reference |

|---|---|---|

| 66 | 1.25 (d, 3H), 3.82 (s, 9H), 7.12 (s, 2H) | |

| 4d | 2.30 (s, 3H), 5.12 (d, 2H), 7.45 (m, 4H) |

Advanced: How can researchers resolve contradictions in spectroscopic data or low yields during synthesis?

Methodological Answer:

- Low Yields : Optimize purification (e.g., silica gel chromatography for polar byproducts) or switch solvents (e.g., acetonitrile instead of DMF for better selectivity) .

- Spectral Mismatches : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of pyridin-2-ylamino and fluorophenyl groups .

- Case Study : Compound 69 (6% yield) required post-synthetic thioamide-to-amide conversion, highlighting the need for stepwise optimization .

Advanced: What computational strategies enhance reaction design for this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., amide bond formation vs. side reactions) .

- Machine Learning : Train models on datasets of thiazole syntheses to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .

- Example : ICReDD’s workflow integrates quantum calculations with experimental feedback to accelerate reaction discovery .

Advanced: How can Design of Experiments (DoE) improve synthesis scalability?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) with minimal experiments .

- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously. For example, a Central Composite Design for Compound 4d achieved 95% yield by balancing K₂CO₃ concentration and reaction time .

Q. Table 3. DoE Variables and Responses

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 25–80°C | 60°C |

| K₂CO₃ (eq) | 1.0–1.5 | 1.2 |

| Reaction Time | 6–24 hours | 10 hours |

Advanced: What strategies evaluate the biological activity of this compound?

Methodological Answer:

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays against cell lines (e.g., HeLa) .

- Metabolic Stability : Use liver microsome models to assess CYP450-mediated degradation, critical for drug development .

Advanced: How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl) impact physicochemical properties?

Methodological Answer:

- Lipophilicity : Replace 3-fluoro-4-methylphenyl with 4-(trifluoromethyl)phenyl to increase logP (measured via HPLC) and enhance blood-brain barrier penetration .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism; compare half-lives in microsomal assays for methyl vs. trifluoromethyl derivatives .

Q. Table 4. Property Comparison of Analogues

| Substituent | logP | Metabolic t₁/₂ (min) |

|---|---|---|

| 3-Fluoro-4-methylphenyl | 2.8 | 45 |

| 4-Trifluoromethylphenyl | 3.5 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.